molecular formula C14H20O4 B2376443 Isopropyl 4-isopropoxy-3-methoxybenzoate CAS No. 945745-52-8

Isopropyl 4-isopropoxy-3-methoxybenzoate

Cat. No.: B2376443
CAS No.: 945745-52-8
M. Wt: 252.31
InChI Key: VMEUXSGWRPMUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-isopropoxy-3-methoxybenzoate is an organic compound with the molecular formula C13H18O4. It is known for its unique structure, which includes an aromatic ring substituted with isopropoxy and methoxy groups. This compound is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate typically involves the esterification of 4-isopropoxy-3-methoxybenzoic acid. The carboxylic acid group of the benzoic acid derivative is esterified using isopropanol in the presence of a catalytic amount of an acid such as sulfuric acid or p-toluenesulfonic acid. This reaction converts the acid into its isopropyl ester. The product is then purified by standard techniques such as recrystallization or chromatography to obtain the ester in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-isopropoxy-3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-isopropoxy-3-methoxybenzoic acid.

    Reduction: Formation of 4-isopropoxy-3-methoxybenzyl alcohol.

    Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Isopropyl 4-isopropoxy-3-methoxybenzoate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Isopropyl 4-isopropoxy-3-methoxybenzoate involves its interaction with specific molecular targets. The compound’s aromatic ring and ester group allow it to participate in various biochemical pathways. It can act as a substrate for enzymes, leading to the formation of active metabolites. The isopropoxy and methoxy groups influence its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-isopropyl-3,5-dimethoxybenzoate: Similar structure but with methyl ester instead of isopropyl ester.

    Ethyl 4-isopropoxy-3-methoxybenzoate: Similar structure but with ethyl ester instead of isopropyl ester.

Uniqueness

Isopropyl 4-isopropoxy-3-methoxybenzoate is unique due to its specific combination of isopropoxy and methoxy groups, which provide distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it valuable in various research and industrial applications .

Properties

IUPAC Name

propan-2-yl 3-methoxy-4-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-9(2)17-12-7-6-11(8-13(12)16-5)14(15)18-10(3)4/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEUXSGWRPMUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)OC(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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